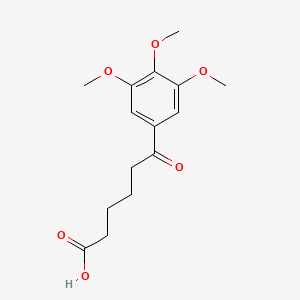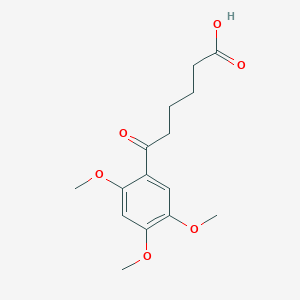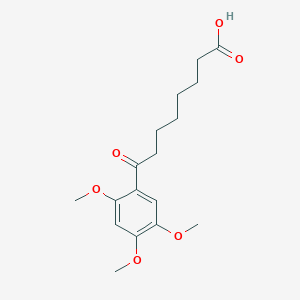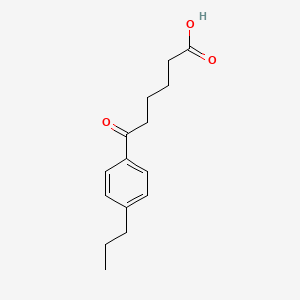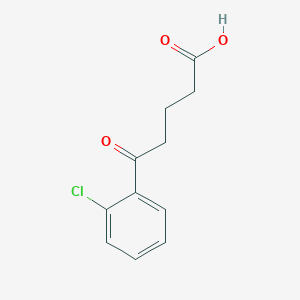
5-(2-Chlorophenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Chlorophenyl)-5-oxovaleric acid” is a complex organic compound. It likely contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a 5-oxovaleric acid group .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chlorophenyl)-5-oxovaleric acid” are not available, similar compounds are often synthesized through various organic reactions, such as Suzuki coupling .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various reactions, including protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have properties such as skin and eye irritation .科学的研究の応用
Analytical Method Development
5-Chlorovaleroyl chloride, a compound related to 5-(2-Chlorophenyl)-5-oxovaleric acid, is used as an alkylating agent in synthesizing pharmaceutical intermediates and other chemicals. Monitoring its impurities is crucial due to their impact on the final product's quality. A GC-FID method was developed and validated for analyzing low-level impurities of 5-Chlorovaleroyl chloride. This method is the first of its kind reported in the literature, indicating the compound's significance in ensuring the quality of pharmaceuticals and specialty chemicals (Tang et al., 2010).
Interorgan Signaling in Adipose Tissue
Brown and beige adipose tissues are recognized as distinct endocrine organs linked with metabolism and energy expenditure. Metabolomics studies identified specific small molecule metabokines, including 3-methyl-2-oxovaleric acid, in these tissues. These metabokines induce a brown adipocyte-specific phenotype in white adipocytes and boost mitochondrial oxidative energy metabolism. These findings point to a complex interorgan signaling network involving adipose tissues and have implications for understanding systemic energy homeostasis and metabolic diseases (Whitehead et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives and related compounds of 5-(2-Chlorophenyl)-5-oxovaleric acid have been extensively studied. For instance, (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide was synthesized and analyzed using X-ray crystallography, NMR, and other techniques. These studies contribute to the fundamental understanding of the compound's structure and potential applications in various fields such as materials science or pharmaceuticals (Dong Heng-shan et al., 2005).
Antiviral and Antimicrobial Activities
Compounds structurally related to 5-(2-Chlorophenyl)-5-oxovaleric acid, such as 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, have been synthesized and showed specific antiviral activities. These findings open up possibilities for the compound's derivatives to be used in antiviral and antimicrobial applications, indicating its potential in therapeutic interventions (Chen et al., 2010).
将来の方向性
特性
IUPAC Name |
5-(2-chlorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWPDZKEHJFYFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645504 |
Source


|
| Record name | 5-(2-Chlorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-5-oxovaleric acid | |
CAS RN |
898792-59-1 |
Source


|
| Record name | 2-Chloro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

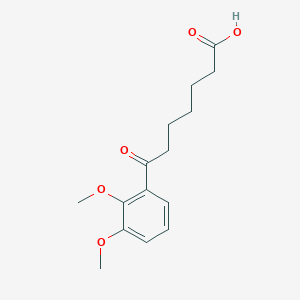
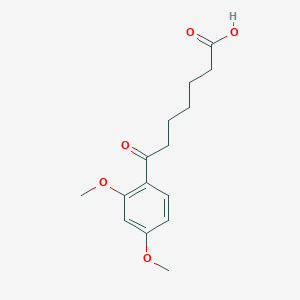
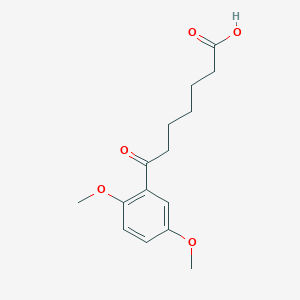
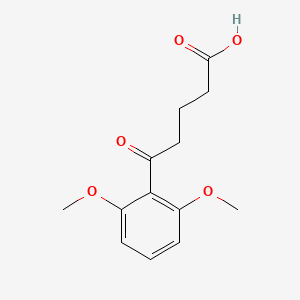
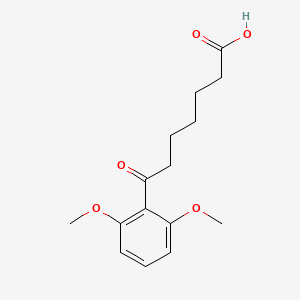
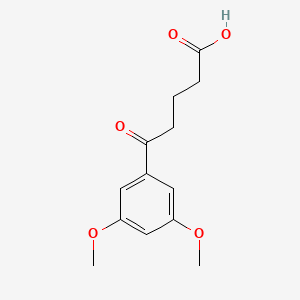
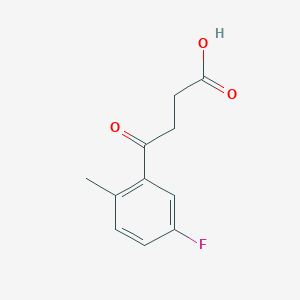
![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)
